molecular formula C26H36O11 B1245688 Javanicolide C

Javanicolide C

Cat. No.: B1245688
M. Wt: 524.6 g/mol
InChI Key: HGWAIHIPTWRNHL-QFWHAJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicolide C is a quassinoid, a class of oxygenated triterpenoids predominantly isolated from Brucea javanica (Yadanzi), a plant used in traditional medicine for its anticancer and antiparasitic properties . It has the molecular formula C₂₆H₃₆O₁₁ and a molecular weight of 524.57 g/mol . Structurally, it belongs to the "Javanicolides" subgroup, characterized by a unique 12,20-epoxy moiety and a dihydroxylated A-ring (uncommon in quassinoids) . This compound exists as an amorphous powder with a specific optical rotation of [α]D = -60.0° (methanol) .

Pharmacologically, it exhibits moderate cytotoxicity against cancer cell lines, with an IC₅₀ of 5.6 μg/mL in vitro . Its extraction yield from B. javanica seeds is extremely low (0.000019–0.00012%), limiting large-scale applications .

Properties

Molecular Formula

C26H36O11

Molecular Weight

524.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,10S,11R,13S,14R,15R,16S,17S)-10,11,15,16-tetrahydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C26H36O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,11-14,16-21,27,29-31H,7-9H2,1-5H3/t11-,12-,13+,14+,16-,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1

InChI Key

HGWAIHIPTWRNHL-QFWHAJIVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C[C@H]([C@H]1O)O)C)O)O)C(=O)OC

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(CC(C1O)O)C)O)O)C(=O)OC

Synonyms

javanicolide C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Quassinoids from B. javanica share a core triterpenoid skeleton but differ in substituents and ring modifications. Key structural distinctions include:

Compound Molecular Formula Molecular Weight (g/mol) Unique Structural Features Source
Javanicolide C C₂₆H₃₆O₁₁ 524.57 Dihydroxylated A-ring; 12,20-epoxy moiety B. javanica seeds
Javanicolide D C₂₈H₃₈O₁₂ 566.60 Additional methoxy group at C-15 B. javanica seeds
Javanicolide E C₃₂H₄₄O₁₆ 696.68 C-2/C-3 oxygenated substituents; glucoside moiety B. javanica seeds
Javanicoside I C₃₂H₄₂O₁₆ 722.70 C-17 hydroxylation; higher glycosylation B. javanica seeds
Brusatol C₂₆H₃₄O₁₀ 514.55 Lactone ring at C-20; no glycosylation B. javanica fruits
Bruceine D C₂₀H₂₈O₈ 396.44 Simplified skeleton; high lipophilicity B. javanica leaves

Key Observations :

  • This compound and Javanicolide D differ primarily in methoxy substitution, affecting their polarity and bioavailability .
  • Javanicolide E and Javanicoside I contain glycoside moieties, enhancing water solubility but reducing membrane permeability compared to non-glycosylated quassinoids like Brusatol .
  • Brusatol and Bruceine D lack complex glycosylation, contributing to their superior cytotoxicity .

Pharmacological Activities

Cytotoxicity Against Cancer Cells
Compound IC₅₀ (μg/mL) Cell Line Tested Notable Findings
This compound 5.6 P-388 murine leukemia Moderate activity; weaker than glycosylated analogs
Javanicoside I 7.5 P-388 murine leukemia Higher potency due to C-17 hydroxylation
Brusatol 0.36 μM PANC-1 (pancreatic) Nanomolar potency; inhibits NRF2 signaling
Bruceine D 2.53 μM PANC-1 (pancreatic) Induces apoptosis via caspase activation

Key Observations :

  • This compound is 10–100× less potent than Brusatol and Bruceine D due to structural simplicity and lack of critical functional groups (e.g., lactone rings) .
  • Glycosylated derivatives like Javanicoside I show enhanced solubility but reduced cytotoxicity compared to non-glycosylated quassinoids .

Antiviral Potential

Compound Target Protein Binding Affinity (kcal/mol) Reference
Javanicolide B 3CLpro -7.9
This compound Not tested N/A
Neosergeolide 3CLpro -8.2

Key Observations :

Q & A

Basic: What methodologies are recommended for structural elucidation of Javanicolide C and its analogs?

This compound (C₂₆H₃₆O₁₁) and related compounds are typically isolated as amorphous powders, requiring advanced spectroscopic techniques for structural characterization. Key methods include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular formulas.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions .
  • Optical rotation analysis ([α]D values ranging from -60.0° to +10.4° in methanol) to distinguish between structurally similar analogs .
  • X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination.

Basic: How should researchers design pharmacological screening protocols for this compound?

Standardized cytotoxicity assays are critical:

  • Use in vitro cell lines (e.g., HeLa, MCF-7) with IC₅₀ values as the primary metric (reported range: 5.6–180 μg/mL for Javanicolide analogs) .
  • Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates.
  • Account for solubility limitations by testing in DMSO/PBS mixtures (≤0.1% DMSO to avoid solvent toxicity) .

Advanced: What mechanisms underlie the cytotoxic activity of this compound, and how can they be experimentally validated?

Hypothesized mechanisms include:

  • Mitochondrial pathway disruption : Measure caspase-3/7 activation and cytochrome c release.
  • ROS induction : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Topoisomerase inhibition : Employ gel electrophoresis assays to assess DNA relaxation .
  • Transcriptomic profiling (RNA-seq) to identify dysregulated apoptosis-related genes.

Advanced: How can researchers address the low natural extraction yield (0.000019–0.00012%) of this compound?

Methodological strategies:

  • Optimize extraction solvents : Test polar/non-polar solvent mixtures (e.g., methanol:ethyl acetate gradients) .
  • Semi-synthesis : Use biosynthetic precursors from Brucea javanica seeds for derivatization.
  • Biotechnological approaches : Explore plant cell culture or microbial heterologous expression systems .

Advanced: How to resolve contradictions in reported cytotoxicity data (e.g., IC₅₀ discrepancies)?

Potential factors causing variability:

  • Sample purity : Validate compound purity via HPLC (>95%) before testing .
  • Cell line heterogeneity : Standardize cell passage numbers and culture conditions.
  • Assay protocols : Adhere to CONSORT-like guidelines for pharmacological experiments .
  • Statistical rigor : Apply ANOVA with post-hoc tests to evaluate inter-study variability .

Methodological: What experimental designs are optimal for evaluating this compound’s bioactivity in complex biological systems?

  • Dose-response studies : Test 5–7 concentrations spanning 0.1× to 10× IC₅₀.
  • Combination therapy screens : Pair with chemotherapeutic agents to assess synergistic effects.
  • In vivo models : Use xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Methodological: How should statistical analyses be applied to pharmacological data for this compound?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints.
  • Meta-analysis : Pool data from multiple studies using random-effects models to estimate overall effect sizes .

Methodological: How to formulate a hypothesis-driven research question on this compound’s structure-activity relationships (SAR)?

Example framework:

  • Question : “Does the acetyl group at C-15 in this compound enhance cytotoxicity compared to deacetylated analogs?”
  • Method : Synthesize/deacetylate analogs, test cytotoxicity, and correlate with molecular docking (e.g., Autodock Vina) to predict target binding .

Advanced: What strategies can improve the synthetic accessibility of this compound derivatives?

  • Fragment-based synthesis : Modular assembly of the tricyclic core and side chains.
  • Catalytic asymmetric reactions : Use chiral catalysts to establish stereocenters efficiently.
  • Late-stage functionalization : Introduce hydroxyl or glycosyl groups via C–H activation .

Methodological: How to effectively present this compound research findings in academic manuscripts?

  • Abstract : Highlight SAR insights, cytotoxicity mechanisms, and methodological innovations .
  • Figures : Use color-coded SAR tables and dose-response curves (avoid overcrowding with structures) .
  • Discussion : Contrast results with prior studies, addressing contradictions through methodological critiques .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Javanicolide C
Reactant of Route 2
Javanicolide C

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